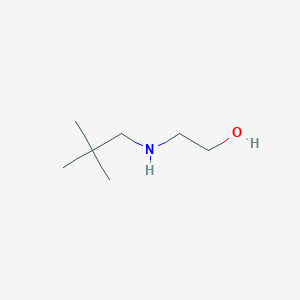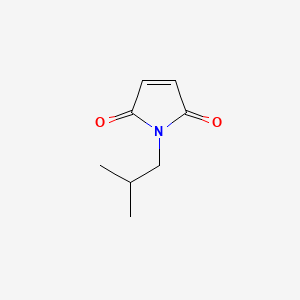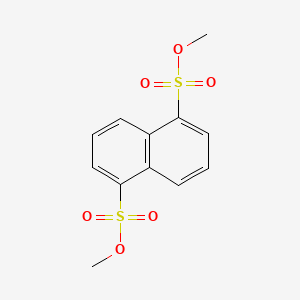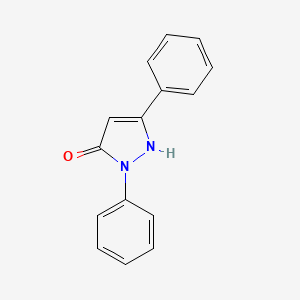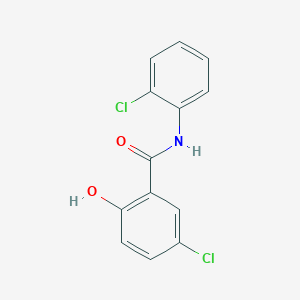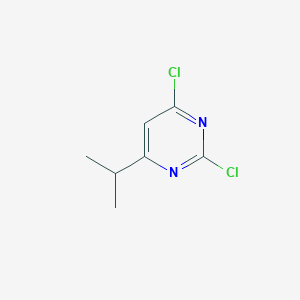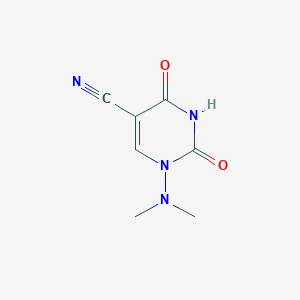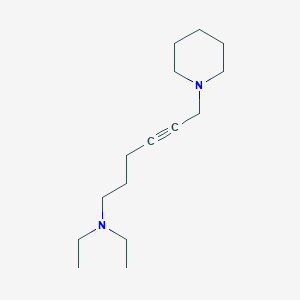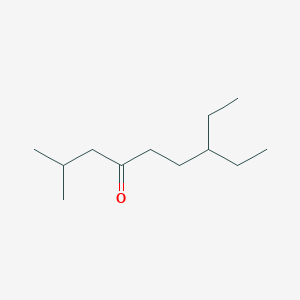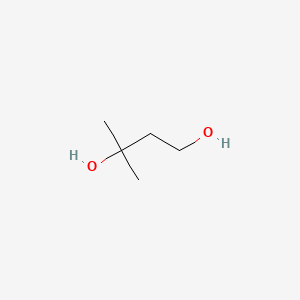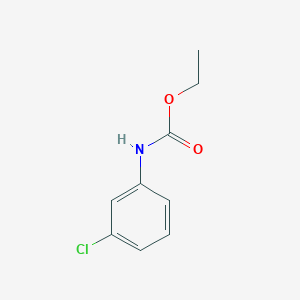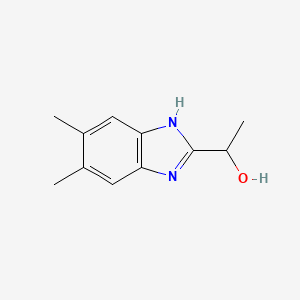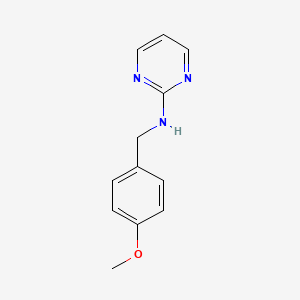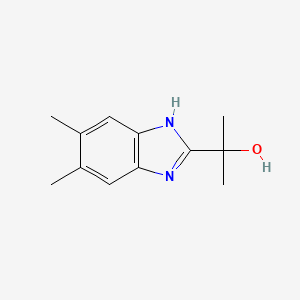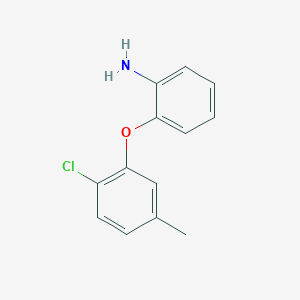
2-(2-Chloro-5-methylphenoxy)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Process : A study by Wen Zi-qiang (2007) outlined a synthesis process involving 2-Chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This process demonstrated high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Use in Insecticide Synthesis : Wen Zi-qiang (2008) also explored the synthesis of the insecticide Novaluron from 2-chloro-4-aminophenol, which underwent a reduction reaction and then an acylation process to produce 2,6-difluorobenzoyl isocyanate, followed by an addition reaction to synthesize Novaluron (Wen Zi-qiang, 2008).
Biological and Environmental Research
Toxicity Testing with Daphnia Magna : Abe et al. (2001) conducted an assay using Daphnia magna embryos to investigate the adverse effects of aniline derivatives, including 2-(2-Chloro-5-methylphenoxy)aniline. This study provided valuable insights into the toxicity of chemicals and the differences in sensitivity between life stages (Abe et al., 2001).
Radioprotective Activity : Blickenstaff et al. (1994) examined a series of substituted anilines, including 2-(2-Chloro-5-methylphenoxy)aniline, for their radioprotective activity in mice exposed to a near-lethal dose of photons. The study found that electronegative groups in the meta or para position significantly increased the compounds' protective effectiveness (Blickenstaff et al., 1994).
Ozonation Study : Tekle-Röttering et al. (2016) investigated the reaction of anilines, including chloro derivatives, with ozone. This research is critical for understanding the environmental behavior and degradation of such compounds in water treatment processes (Tekle-Röttering et al., 2016).
Pharmaceutical and Medicinal Research
- Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, derived from 4-chloro-3-methylphenoxy, for their analgesic and anti-inflammatory activities. This study highlighted the potential medicinal applications of such derivatives (Dewangan et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFYYBDZVSUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



